molecular formula C8H11N3S B13334469 1-{3-Methylimidazo[2,1-b][1,3]thiazol-2-yl}ethan-1-amine

1-{3-Methylimidazo[2,1-b][1,3]thiazol-2-yl}ethan-1-amine

Cat. No.: B13334469
M. Wt: 181.26 g/mol
InChI Key: TXJBQYXFZOGQMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{3-Methylimidazo[2,1-b][1,3]thiazol-2-yl}ethan-1-amine (CAS 1596983-62-8) is a chemical building block of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. This compound features an imidazo[2,1-b]thiazole scaffold, a fused heterocyclic system recognized for its diverse and potent pharmacological activities . The primary research value of this amine derivative lies in its role as a key synthetic intermediate for creating more complex molecules targeting various diseases. Imidazo[2,1-b]thiazole scaffolds have been extensively reported to possess notable anti-proliferative efficacy against various cancer cell lines, making them promising candidates in anticancer research . Conjugates based on this core structure have been identified as potent microtubule-targeting agents, capable of inhibiting tubulin polymerization, arresting the cell cycle at the G2/M phase, and inducing apoptosis in cancer cells . Beyond oncology, this chemical series has also demonstrated relevant bioactivity in anti-infective research, showing promising results against Mycobacterium tuberculosis (antitubercular) and certain viruses such as Coxsackie B4 virus . The structure of the compound, with its amine functional group, makes it a versatile precursor for further chemical modifications, including the synthesis of hydrazone and spirothiazolidinone derivatives, which are known to enhance antimycobacterial and antiviral properties . This product is intended for research purposes in laboratory settings only. For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Molecular Formula: C8H11N3S

Properties

Molecular Formula

C8H11N3S

Molecular Weight

181.26 g/mol

IUPAC Name

1-(3-methylimidazo[2,1-b][1,3]thiazol-2-yl)ethanamine

InChI

InChI=1S/C8H11N3S/c1-5(9)7-6(2)11-4-3-10-8(11)12-7/h3-5H,9H2,1-2H3

InChI Key

TXJBQYXFZOGQMO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC=CN12)C(C)N

Origin of Product

United States

Preparation Methods

Synthesis of Imidazothiazole Derivatives

One method for synthesizing imidazothiazole derivatives involves reacting \$$\alpha\$$-substituted ketones with sulfur heterocycles. Some studies have shown that sulfur heterocyclic systems can be transformed into imidazothiazole derivatives using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). Novel imidazothiazole derivatives have been obtained using synthetic strategies, and an efficient approach involves the Vilsmeier-Haack-and-Knoevenagel condensation process. Additional methods include one-pot synthesis and catalyst-free microwave synthesis.

Preparation of Compound E

To prepare compound E, a mixture of substituted pyridin-2-amine (1 equivalent) and substituted pyridine-2-carbaldehyde (1 equivalent) in methanol is used. 2-isocyano-2,4,4-trimethyl-pentane (1 equivalent) and TosOH (0.2 equivalent) are added, and the resulting mixture is stirred at 70°C for 12 hours. The reaction mixture is then diluted with water and extracted using ethyl acetate. The combined organic phase is dried with anhydrous Na$$2$$SO$$4$$, filtered, and concentrated under reduced pressure to obtain a residue.

Preparation of Compound J

To prepare compound J, 2-(2-pyridyl)imidazo[1,2-a]pyridin-3-amine (1 equivalent) is dissolved in pyridine. The corresponding acid (1.3 equivalents) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (3 equivalents) are added to the solution. The mixture is stirred at 25°C for 12 hours, then diluted with water and extracted with ethyl acetate. The combined organic phase is washed with brine, dried with anhydrous Na$$2$$SO$$4$$, filtered, and concentrated under reduced pressure.

Synthesis of Schiff bases and Thiazolidinone Derivatives

Imidazothiazole is prepared by reacting phenacyl bromide and aminothiazole in methanol under reflux for 24 hours. Imidazothiazole carbaldehyde is then prepared using the Vilsmeier-Haack reaction. 6-Phenylimidazo[2,1-b]thiazole-5-carbaldehyde is treated with various substituted anilines for 5–8 hours in toluene, using p-toluene sulfonic acid as a catalyst, yielding Schiff bases. Target compounds are synthesized by reacting intermediates (Schiff bases).

Synthesis of Herbicidal Sulfonylurea Compounds

Imidazo[2,1-b]thiazole derivatives are prepared according to published methods. The reaction of these derivatives with chlorosulfonic acid in chloroform under reflux produces imidazo[2,1-b]thiazole-5-sulfonic acids. These sulfonic acids react with phosphorus oxychloride in the presence of triethylamine under reflux to form sulfonylchlorides. The sulfonylchlorides are then converted to sulfonamides by treatment with aqueous ammonia. Sulfonamides having an alkylsulfinyl or alkylsulfonyl group are prepared by oxidizing a sulfonamide containing an alkylthio group at the 6 position with m-chloroperbenzoic acid (m-CPBA) in acetone or dimethylformamide (DMF).

Example Preparation of 6-Chloroimidazo[2,1-b]thiazole-5-sulfonamide

6-Chloroimidazo[2,1-b]thiazole (11.5 g, 0.07 mol) is dissolved in 1,2-dichloroethane (50 ml). Chlorosulfonic acid (5.8 ml, 0.09 mol) is slowly added under ice cooling, and the mixture is stirred under reflux for 4 hours. After cooling to room temperature, triethylamine (9.2 g, 0.09 mol) is added and the mixture is stirred under reflux for 30 minutes. Phosphorus oxychloride (8.4 ml, 0.09 mol) is added under reflux, and the mixture is stirred for 2 hours. The reaction mixture is cooled, poured into water (200 ml), and stirred for 30 minutes. Dichloromethane (100 ml) is added, and the organic layer is separated. The solvent is removed under reduced pressure, and the residue is dissolved in acetonitrile (80 ml). 28% aqueous ammonia (8.0 g, 0.12 mol) is added under ice cooling. The mixture is stirred at room temperature for 1 hour, concentrated under reduced pressure, and water (80 ml) is added. The resulting precipitate is collected by filtration and dried under reduced pressure to yield 10.8 g (65%) of the product as a colorless solid with a melting point of 187-189°C.

Chemical Reactions Analysis

Types of Reactions

1-{3-Methylimidazo[2,1-b][1,3]thiazol-2-yl}ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions may vary depending on the desired transformation but often involve solvents like ethanol, methanol, or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[2,1-b][1,3]thiazole-2-carboxylic acid derivatives, while nucleophilic substitution can produce various alkylated or acylated derivatives .

Scientific Research Applications

1-{3-Methylimidazo[2,1-b][1,3]thiazol-2-yl}ethan-1-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-{3-Methylimidazo[2,1-b][1,3]thiazol-2-yl}ethan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in microbial growth or cancer cell proliferation. The compound’s structure allows it to bind to these targets, disrupting their normal function and leading to the desired biological effect .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Imidazo[2,1-b][1,3]thiazole Core

The position and nature of substituents significantly influence physicochemical and biological properties. Key analogs include:

Table 1: Substituent Effects on Imidazo[2,1-b][1,3]thiazole Derivatives
Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
1-{3-Methylimidazo[2,1-b][1,3]thiazol-2-yl}ethan-1-amine 3-CH₃, 2-CH₂CH₂NH₂ C₉H₁₂N₄S 224.29 (calc.) Amine chain enhances solubility
2-(1,3-Benzothiazol-2-yl)ethan-1-amine Benzothiazole core, 2-CH₂CH₂NH₂ C₉H₁₀N₂S 178.26 Lower MW; aromatic benzothiazole
1-(Imidazo[2,1-b][1,3]thiazol-6-yl)methanamine 6-CH₂NH₂ C₆H₇N₃S 153.20 Shorter chain; reduced steric effects
3-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)aniline Dihydro core, aniline substituent C₁₁H₁₁N₃S 229.30 Planar aniline group for π-π stacking

Key Observations :

  • Chain Length : The ethanamine chain in the target compound may improve water solubility compared to methanamine analogs (e.g., ).
  • Electron Effects : Methyl groups (electron-donating) at position 3 may stabilize the heterocyclic core, influencing reactivity in synthetic pathways .

Biological Activity

1-{3-Methylimidazo[2,1-b][1,3]thiazol-2-yl}ethan-1-amine (CAS Number: 1596983-62-8) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₈H₁₁N₃S
  • Molecular Weight : 181.26 g/mol
  • Structure : The compound features a thiazole ring fused with an imidazole structure, which is known for contributing to various pharmacological effects.

Antitumor Activity

Research indicates that thiazole derivatives, including 1-{3-Methylimidazo[2,1-b][1,3]thiazol-2-yl}ethan-1-amine, exhibit significant antitumor properties. For instance:

  • Cytotoxicity Assays : In vitro studies have shown that related thiazole compounds possess IC₅₀ values in the low micromolar range against various cancer cell lines. One study reported that thiazole derivatives had IC₅₀ values as low as 1.61 µg/mL against specific tumor cells .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Cell Proliferation : Thiazole compounds often disrupt cell cycle progression and induce apoptosis in cancer cells.
  • Protein Interactions : Molecular dynamics simulations have suggested that these compounds can interact with key proteins involved in cancer cell survival, such as Bcl-2, primarily through hydrophobic interactions .

Study on Anticancer Properties

A recent study synthesized a series of imidazo[2,1-b][1,3]thiazole derivatives and evaluated their anticancer activity:

  • Findings : Several derivatives showed potent activity against pancreatic ductal adenocarcinoma with IC₅₀ values lower than traditional chemotherapeutics like doxorubicin. The presence of specific substituents on the thiazole ring was crucial for enhancing anticancer efficacy .

Antimicrobial Activity

Another area of investigation has been the antimicrobial properties of thiazole derivatives. Compounds similar to 1-{3-Methylimidazo[2,1-b][1,3]thiazol-2-yl}ethan-1-amine have demonstrated:

  • Broad-Spectrum Activity : Effective against various bacterial strains, indicating potential use in treating infections alongside cancer therapies .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of thiazole derivatives:

SubstituentEffect on Activity
Methyl group at position 4Increases cytotoxicity
Electron-withdrawing groupsEnhance interaction with target proteins
Presence of phenyl ringsCritical for improved activity against cancer cells

Q & A

Q. Advanced Research Focus

  • Perform dose-response curves (IC50_{50} values) to confirm potency trends .
  • Validate target engagement using SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) .
  • Assess off-target effects via kinome-wide profiling .

What are the key considerations for designing SAR (Structure-Activity Relationship) studies on this compound?

Q. Advanced Research Focus

  • Synthesize analogs with systematic substitutions (e.g., halogens, methoxy, methyl groups) on the aryl and thiazole rings .
  • Correlate activity data with computational descriptors (e.g., polar surface area, H-bond donors) using QSAR models .
  • Use SPR or microscale thermophoresis (MST) to quantify binding affinities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.